1-benzyl-2,3-dihydro-1H-indol-5-amine hydrochloride

Overview

Description

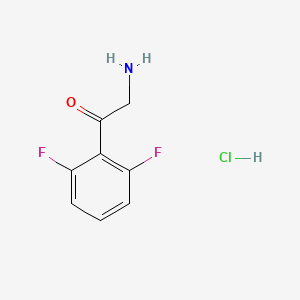

1-benzyl-2,3-dihydro-1H-indol-5-amine hydrochloride is a compound that belongs to the class of organic compounds known as indole-3-acetic acid derivatives . These are compounds containing an acetic acid (or a derivative) linked to the C3 carbon atom of an indole .

Synthesis Analysis

The synthesis of 1-benzyl-2,3-dihydro-1H-indol-5-amine hydrochloride and similar compounds often involves transition metal-catalyzed reactions, reductive cyclization reactions, and the formation of C–N and N–N bonds . The solid product formed on standing is collected and recrystallized from the proper solvent .Molecular Structure Analysis

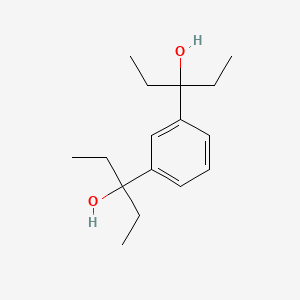

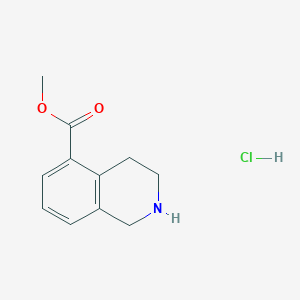

The molecular structure of 1-benzyl-2,3-dihydro-1H-indol-5-amine hydrochloride includes a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It also contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .Chemical Reactions Analysis

The chemical reactions of 1-benzyl-2,3-dihydro-1H-indol-5-amine hydrochloride involve various transformations. For instance, the compound can undergo reactions such as electrophilic substitution due to excessive π-electrons delocalization .Physical And Chemical Properties Analysis

1-benzyl-2,3-dihydro-1H-indol-5-amine hydrochloride is a powder with a molecular weight of 260.77 . It is stored at room temperature and is highly soluble in water and other polar solvents .Scientific Research Applications

Novel Synthetic Routes and Derivatives

Researchers have developed innovative synthetic methods to create complex molecules, including indole derivatives, which are crucial in pharmaceuticals and bioactive compounds. For example, a one-pot aminobenzylation of aldehydes with toluenes offers a straightforward approach to synthesize 1,2-diarylethylamine derivatives, further transformable into 2-aryl-substituted indoline derivatives via Buchwald–Hartwig amination, demonstrating the versatile applications of indole chemistry in synthesizing biologically active compounds (Wang et al., 2018).

Biological Importance and Fluorescence Applications

Indole derivatives exhibit significant biological relevance and fluorescence properties. For instance, the synthesis of biologically important, fluorescence-active 5-hydroxy benzo[g]indoles through four-component domino condensations showcases their potential in sensing applications. These compounds show excellent fluorescence "Turn-off" sensing of Fe(III) ions, highlighting their use in developing sensitive probes for metal ions (Maity et al., 2015).

Catalysis and Organic Transformations

Indole derivatives play a pivotal role in catalysis and organic transformations. For example, the Pd-catalyzed intermolecular C-H amination with alkylamines demonstrates a novel approach to synthesizing tertiary and secondary arylalkyl amines, providing a new disconnection for the convergent synthesis of these compounds from benzoic acids, showcasing the utility of indole derivatives in facilitating complex organic reactions (Yoo et al., 2011).

Antimicrobial and Cytotoxic Activities

Indole derivatives have been evaluated for their antimicrobial and cytotoxic activities, indicating their potential in medicinal chemistry. The synthesis and evaluation of novel azetidine-2-one derivatives of 1H-benzimidazole, for instance, reveal that certain compounds exhibit good antibacterial activity and cytotoxic activity in vitro, underscoring the therapeutic potential of indole-based compounds (Noolvi et al., 2014).

Material Science and Corrosion Inhibition

In the realm of materials science, indole derivatives have been studied as corrosion inhibitors. Research on novel benzimidazole derivatives as corrosion inhibitors for mild steel in acidic media demonstrates that these compounds effectively prevent corrosion by adsorbing onto the steel surface, forming insoluble complexes with ferrous species. This application highlights the broad utility of indole derivatives beyond pharmaceuticals, extending into materials science and engineering (Tang et al., 2013).

Future Directions

Given the broad range of chemical and biological properties of indazole and its derivatives, there is a great interest among researchers to synthesize a variety of indazole derivatives for screening different pharmacological activities . This suggests that 1-benzyl-2,3-dihydro-1H-indol-5-amine hydrochloride and similar compounds may have potential for future therapeutic applications.

properties

IUPAC Name |

1-benzyl-2,3-dihydroindol-5-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2.ClH/c16-14-6-7-15-13(10-14)8-9-17(15)11-12-4-2-1-3-5-12;/h1-7,10H,8-9,11,16H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSISKMLHMPXRLP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C2=C1C=C(C=C2)N)CC3=CC=CC=C3.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.76 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-benzyl-2,3-dihydro-1H-indol-5-amine hydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![{2-[(6-Bromonaphthalen-2-yl)oxy]ethyl}(methyl)amine hydrochloride](/img/structure/B1522039.png)

![1-[4-(Methylsulfonyl)phenyl]-1-propanamine](/img/structure/B1522041.png)